2-Amino-1-cyanoindolizine-3-carboxamide
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Overview
Description
2-Amino-1-cyanoindolizine-3-carboxamide is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-cyanoindolizine-3-carboxamide typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyanoindolizine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the indolizine ring.
Scientific Research Applications
2-Amino-1-cyanoindolizine-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s potential biological activities make it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural features, it is being investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-cyanoindolizine-3-carboxamide involves its interaction with specific molecular targets. The presence of the carboxamide moiety allows it to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Another indole derivative with similar structural features but different biological activities.
2-Aminoindole: Lacks the cyano and carboxamide groups, leading to different chemical and biological properties.
1-Cyanoindole: Similar to 2-amino-1-cyanoindolizine-3-carboxamide but without the amino and carboxamide groups.
Uniqueness
This compound is unique due to the combination of its amino, cyano, and carboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H8N4O |
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Molecular Weight |
200.20 g/mol |
IUPAC Name |
2-amino-1-cyanoindolizine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-5-6-7-3-1-2-4-14(7)9(8(6)12)10(13)15/h1-4H,12H2,(H2,13,15) |
InChI Key |
ZNLQQZHQZUAMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)N)N)C#N |
Origin of Product |
United States |
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